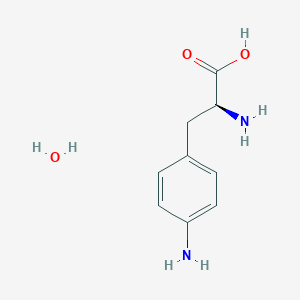
3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile
Overview
Description
3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile is a chemical compound with the CAS Number: 129931-47-1 . It has a molecular weight of 223.56 .
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, 2-chloro-5-trifluoromethyl-benzonitrile was synthesized via the Sandmeyer reaction of 2-chloro-5-trifluoromethylaniline with copper cyanide/sodium cyanide .Molecular Structure Analysis
The molecular structure of 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile is represented by the formula C8H2ClF4N . The InChI code for the compound is 1S/C8H2ClF4N/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2H .Chemical Reactions Analysis
While specific chemical reactions involving 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile are not available, similar compounds have been used in various reactions. For example, 3-Fluoro-5-trifluoromethylbenzonitrile is used in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors in the treatment of high cholesterol .Physical And Chemical Properties Analysis
The compound has a molecular weight of 223.56 . It is a liquid at room temperature .Scientific Research Applications
Chemical Synthesis
“3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile” is used as a reagent in various chemical synthesis processes . It is often used due to its unique chemical structure, which includes a trifluoromethyl group and a nitrile group, making it a versatile reagent in organic synthesis .
Cholesteryl Ester Transfer Protein (CETP) Inhibitors
This compound is used in the synthesis of cholesteryl ester transfer protein (CETP) inhibitors . CETP inhibitors are a class of drugs that are used in the treatment of high cholesterol .
Antimicrobial Activity
It is also used in the preparation of substituted pyrimidines with dithioacetals for antimicrobial activity . This suggests potential applications in the development of new antimicrobial drugs .
Drug Manufacturing
“3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile” is used in the manufacturing of various drugs . For example, it is used in the synthesis of pexidartinib, a drug used for the treatment of tenosynovial giant cell tumor .
Research and Development
This compound is often used in research and development laboratories for the synthesis of new compounds . Its unique chemical structure makes it a valuable tool in the development of new chemical entities .
Industrial Applications
In addition to its use in scientific research, “3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile” also has potential industrial applications. Its unique chemical properties could make it useful in the development of new materials or processes .
Safety And Hazards
Future Directions
While specific future directions for 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile are not available, similar compounds have shown potential in the treatment of high cholesterol . This suggests that 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile could also have potential therapeutic applications.
properties
IUPAC Name |
3-chloro-2-fluoro-5-(trifluoromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2ClF4N/c9-6-2-5(8(11,12)13)1-4(3-14)7(6)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFKGJGJYKZNMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70599774 | |
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile | |
CAS RN |
129931-47-1 | |
| Record name | 3-Chloro-2-fluoro-5-(trifluoromethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70599774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1'-Benzylspiro[5,11-dihydroindolo[3,2-c]quinoline-6,4'-piperidine]](/img/structure/B186163.png)











![7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin](/img/structure/B186187.png)
